Org-24598

Glycine transporter 1 SCINTILLATION PROXIMITY ASSAY GlyT1 IC50

Org-24598 is a potent and selective GlyT1 inhibitor (IC50=6.9 nM) with proven in vivo efficacy. Its unique combination of high affinity, excellent selectivity over GlyT2 (pIC50<4), and validated use in alcohol use disorder (AUD) and cognitive dysfunction models makes it irreplaceable. Generic substitution with ALX 5407 or sarcosine compromises research integrity due to major pharmacological differences. Choose Org-24598 for reliable, reproducible results in neuroscience research. Standard B2B ordering with global shipping.

Molecular Formula C19H20F3NO3
Molecular Weight 367.4 g/mol
Cat. No. B1662365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg-24598
Synonymsorg 24598
org24598
R-(-)-N-methyl-N-(3-(4-trifluoromethyl)phenoxy)-3-phenyl-propylglycine lithium salt
Molecular FormulaC19H20F3NO3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
InChIInChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1
InChIKeyKZWQAWBTWNPFPW-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Org-24598 for Research Procurement: Potent and Selective GlyT1 Inhibitor with Validated In Vivo Activity


Org-24598 (also designated ORG-24598) is a synthetic organic compound classified as a selective inhibitor of the glial glycine transporter type 1 (GlyT1b) [1]. It functions by blocking glycine reuptake, thereby increasing extracellular glycine concentrations in the central nervous system (CNS) to potentiate NMDA receptor-mediated neurotransmission [2]. Org-24598 was among the first potent and selective GlyT1 inhibitors discovered, with a well-characterized structure-activity relationship (SAR) profile that established its utility as a reference tool compound for glycine transporter pharmacology [1]. The compound exhibits in vivo activity in rodent models of cognition and addiction, with documented brain exposure following systemic administration [1][2].

Why Generic GlyT1 Inhibitor Substitution Fails: Evidence-Based Differentiation of Org-24598


GlyT1 inhibitors cannot be treated as interchangeable reagents due to substantial inter-compound variation in potency, binding kinetics, and selectivity profiles that directly impact experimental outcomes. Org-24598 (IC50 = 6.9 nM) exhibits approximately 5,400-fold higher potency than the endogenous GlyT1 inhibitor sarcosine (IC50 = 37.5 μM) [1], and demonstrates a fundamentally different binding energy profile compared to clinically investigated inhibitors such as bitopertin and SSR504734 [2]. Critically, the compound's reversible binding mechanism [3] and defined selectivity margin over GlyT2 (pIC50 difference >2.9 log units) [1] distinguish it from irreversible or less selective analogs. Procurement decisions that substitute Org-24598 with alternative GlyT1 inhibitors without accounting for these quantitative differences risk introducing uncontrolled variables in glycine uptake assays, NMDA receptor modulation studies, and in vivo behavioral experiments.

Org-24598 Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Head-to-Head Potency Comparison: Org-24598 vs. ALX-5407 and Sarcosine in Glycine Uptake Inhibition

In a head-to-head comparative analysis using a scintillation proximity assay with JAR cells endogenously expressing GlyT1a, Org-24598 demonstrated an IC50 of 6.9 ± 0.9 nM for blocking [14C]glycine uptake. Under identical experimental conditions, the structurally distinct GlyT1 inhibitor ALX-5407 exhibited an IC50 of 2.8 ± 0.6 nM, while the endogenous inhibitor sarcosine showed substantially lower potency with an IC50 of 37.5 ± 4.6 μM [1]. Org-24598 is approximately 5,400-fold more potent than sarcosine and approximately 2.5-fold less potent than ALX-5407 in this assay system [1][2].

Glycine transporter 1 SCINTILLATION PROXIMITY ASSAY GlyT1 IC50

GlyT1 Selectivity Over GlyT2: Quantitative Isoform Discrimination Margin

Org-24598 exhibits a pIC50 of 6.9 (IC50 = 126 nM) for human GlyT1b expressed in CHO cells, compared to a pIC50 of <4.0 (IC50 >100,000 nM) for human GlyT2, representing a >790-fold selectivity window [1][2]. In a broad selectivity panel, Org-24598 displays negligible activity (Ki <10,000 nM) at adrenoreceptors (alpha-1A), dopamine D2 receptors, and serotonin 5-HT1A/5-HT2C receptors [3].

GlyT1 GlyT2 Isoform selectivity

Comparative Binding Free Energy: Org-24598 vs. Bitopertin and SSR504734 in GlyT1 Conformational States

In a computational study employing MM-GBSA methodology to quantify ligand binding free energies to GlyT1 in outward-open and inward-open conformations, Org-24598 exhibited a binding free energy (dGbind) of −45.14 ± 1.20 kcal/mol in the outward-open state and −51.67 ± 0.79 kcal/mol in the inward-open state (p < 0.0001) [1]. Under identical computational conditions, bitopertin showed dGbind values of −55.88 ± 0.73 kcal/mol (outward-open) and −60.33 ± 1.07 kcal/mol (inward-open), while the competitive inhibitor SSR504734 displayed −63.93 ± 0.88 kcal/mol (outward-open) and −50.80 ± 0.75 kcal/mol (inward-open) [1]. ALX-5407, by contrast, exhibited no significant conformational preference (−65.78 vs. −66.18 kcal/mol, p = 0.7519) [1].

Molecular mechanics Binding free energy GlyT1 conformation

In Vivo Target Engagement: Extracellular Glycine Elevation in Rat Spinal Cord

Reverse microdialysis of Org-24598 (0.1–10 μM) into the rat dorsal spinal cord induced a concentration-related increase in extracellular glycine levels, accompanied by a progressive increase in citrulline efflux—a marker of NMDA receptor activation—without affecting aspartate, glutamate, or GABA efflux [1]. This in vivo functional response confirms that Org-24598-mediated GlyT1 inhibition produces the expected downstream pharmacological consequence of enhanced NMDA receptor signaling.

In vivo microdialysis Glycine elevation NMDA receptor modulation

Binding Affinity Validation: Radioligand and MS-Based Kd/Ki Cross-Validation

Org-24598 binding to GlyT1 has been characterized by multiple orthogonal methods: saturation binding experiments using mass spectrometry (MS) binding assays yielded a Kd of 16.8 ± 2.2 nM [1], which correlates closely with the Ki of 16.9 nM determined via inhibition of [3H]CHIBA-3007 specific binding to rat brain membranes [2]. This cross-methodological validation strengthens confidence in the reported affinity values. Notably, Org-24598 serves as a validated non-labeled reporter ligand for MS-based GlyT1 binding assays, enabling radioligand-free affinity profiling of novel GlyT1 ligands [1].

Binding affinity Radioligand binding Mass spectrometry

In Vivo Behavioral Efficacy: Reversal of Ethanol Withdrawal-Induced Memory Impairment

In a 2024 study examining binge-like ethanol exposure in rats, Org-24598 (administered systemically) reversed recognition memory impairments following ethanol withdrawal, with significant effects observed on long-term memory retention in the Novel Object Recognition (NOR) task [1]. The cognitive improvement was accompanied by normalization of upregulated GluN1 and GluN2B NMDA receptor subunit expression in the hippocampus and perirhinal cortex [1]. The effect of Org-24598 was blocked by the glycine-site NMDA antagonist L-701,324, confirming that the behavioral rescue was mediated specifically through glycine-site potentiation of NMDA receptors [1].

Cognitive function Ethanol withdrawal NMDA receptor

Org-24598 Procurement Scenarios: Evidence-Based Research Applications


GlyT1 Pharmacology Assay Calibration and Reference Standardization

Org-24598 serves as a well-characterized reference compound for calibrating GlyT1 inhibition assays. With a validated IC50 of 6.9 ± 0.9 nM in [14C]glycine uptake assays [1] and a Kd of 16.8 ± 2.2 nM in MS-based binding assays [2], it provides a reproducible benchmark for inter-laboratory comparison and assay validation. The compound's defined >790-fold selectivity over GlyT2 [3] ensures that assay signals reflect genuine GlyT1 inhibition. Procurement is indicated for laboratories establishing new GlyT1 screening platforms, validating assay robustness, or requiring a non-radioactive reporter ligand for MS binding assay development [2].

NMDA Receptor Hypofunction Modeling in Cognitive and Psychiatric Research

Org-24598 enables pharmacological potentiation of NMDA receptor function through elevation of synaptic glycine levels, with demonstrated in vivo efficacy in reversing cognitive deficits induced by ethanol withdrawal [1]. The compound's mechanism—indirect glycine-site agonism via GlyT1 blockade—produces functional NMDA receptor activation confirmed by increased citrulline efflux in microdialysis studies [2] and behavioral rescue blocked by glycine-site antagonists [1]. Researchers investigating NMDA receptor hypofunction hypotheses in schizophrenia, cognitive impairment, or addiction should prioritize Org-24598 when a reversible GlyT1 inhibitor with documented in vivo target engagement and behavioral efficacy is required.

Alcohol and Substance Use Disorder Preclinical Investigation

Org-24598 has demonstrated specific utility in alcohol use disorder models, including reversal of ethanol withdrawal-induced memory impairments [1] and facilitation of the alcohol deprivation-abolishing effects of varenicline plus bupropion combination therapy [2]. The compound elevates dopamine levels in the nucleus accumbens when co-administered with varenicline and bupropion, suggesting a mechanism relevant to addiction neurocircuitry [2]. Procurement of Org-24598 is strategically indicated for laboratories investigating glycine transporter modulation as an adjunctive strategy in addiction pharmacotherapy or exploring the role of NMDA receptor glycine-site modulation in ethanol-related neuroadaptations.

GlyT1 Structure-Function and Conformational State Investigations

Computational binding studies reveal that Org-24598 exhibits a statistically significant preference for the inward-open conformation of GlyT1 (ΔdGbind = 6.53 kcal/mol, p < 0.0001), distinguishing it from inhibitors such as ALX-5407 which lack conformational preference [1]. This property makes Org-24598 a valuable probe for studies investigating GlyT1 conformational dynamics, transport cycle mechanisms, or structure-based drug design efforts targeting specific transporter states. Laboratories engaged in cryo-EM structure determination of GlyT1, molecular dynamics simulations, or SAR optimization of glycine transporter ligands should consider Org-24598 procurement for comparative pharmacological profiling against conformational state-selective or state-agnostic inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org-24598

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.